molecular formula C14H11F2NO3 B8028721 3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene

3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene

Cat. No.: B8028721
M. Wt: 279.24 g/mol
InChI Key: SDEACBQYMIBSMW-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene is an organic compound characterized by its unique structure, which includes a benzyloxy group, two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-(benzyloxy)-2,4-difluorotoluene, followed by purification processes to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step, and organic solvents such as dichloromethane for extraction and purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a wide range of functionalized benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring, which imparts distinct chemical properties such as increased reactivity and potential for forming diverse derivatives. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,4-difluoro-1-methyl-5-nitro-3-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-9-7-11(17(18)19)13(16)14(12(9)15)20-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEACBQYMIBSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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